7-Hydroxy-5-methoxy-6-methylflavan 7-Hydroxy-5-methoxy-6-methylflavan 7-Hydroxy-5-methoxy-6-methylflavan is an ether and a member of flavonoids.
7-Hydroxy-5-methoxy-6-methylflavan is a natural product found in Calamus draco with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1845417
InChI: InChI=1S/C17H18O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-7,10,15,18H,8-9H2,1-2H3/t15-/m0/s1
SMILES:
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol

7-Hydroxy-5-methoxy-6-methylflavan

CAS No.:

Cat. No.: VC1845417

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-5-methoxy-6-methylflavan -

Specification

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
IUPAC Name (2S)-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromen-7-ol
Standard InChI InChI=1S/C17H18O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-7,10,15,18H,8-9H2,1-2H3/t15-/m0/s1
Standard InChI Key PZRKAAPKQGONFG-HNNXBMFYSA-N
Isomeric SMILES CC1=C(C2=C(C=C1O)O[C@@H](CC2)C3=CC=CC=C3)OC
Canonical SMILES CC1=C(C2=C(C=C1O)OC(CC2)C3=CC=CC=C3)OC

Introduction

Chemical Structure and Properties

7-Hydroxy-5-methoxy-6-methylflavan belongs to the flavonoid family, characterized by a 2-phenylchromane skeleton with specific substitution patterns. The compound features a hydroxyl group at position 7, a methoxy group at position 5, and a methyl group at position 6 of the basic flavan structure.

Molecular Structure

The compound has the molecular formula C₁₇H₁₈O₃ with a chiral center at the C-2 position of the chromane ring. Specifically, it exists in the (2S) configuration as indicated by its IUPAC name: (2S)-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromen-7-ol . The chemical structure contains:

  • A phenyl ring attached to position 2 of the chromane skeleton

  • A hydroxyl group at position 7

  • A methoxy group at position 5

  • A methyl group at position 6

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 7-Hydroxy-5-methoxy-6-methylflavan

PropertyValue
Molecular FormulaC₁₇H₁₈O₃
Molecular Weight270.32 g/mol
Exact Mass270.125594432 g/mol
Topological Polar Surface Area (TPSA)38.70 Ų
XlogP3.80
Atomic LogP (AlogP)3.78
H-Bond Acceptor3
H-Bond Donor1
Rotatable Bonds2

The compound's relatively high lipophilicity (XlogP of 3.80) combined with moderate hydrogen bonding capacity suggests potential for membrane permeability, which could influence its bioavailability .

Chemical Identifiers

The compound can be identified through various chemical identifiers:

  • IUPAC Name: (2S)-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromen-7-ol

  • InChI: InChI=1S/C17H18O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-7,10,15,18H,8-9H2,1-2H3/t15-/m0/s1

  • InChI Key: PZRKAAPKQGONFG-HNNXBMFYSA-N

  • Canonical SMILES: CC1=C(C2=C(C=C1O)OC(CC2)C3=CC=CC=C3)OC

Natural Sources and Occurrence

7-Hydroxy-5-methoxy-6-methylflavan has been predominantly identified in Calamus draco, commonly known as dragon's blood, a resin obtained from palm trees of the genus Calamus . This compound is part of the complex mixture of bioactive compounds that give dragon's blood resin its characteristic properties.

Dragon's blood resin has been used traditionally in various cultures for its medicinal properties, including wound healing, anti-inflammatory, and antimicrobial effects. The identification of specific compounds like 7-Hydroxy-5-methoxy-6-methylflavan contributes to understanding the chemical basis for these traditional uses.

Structural Relationship to Other Flavonoids

7-Hydroxy-5-methoxy-6-methylflavan belongs to the broader family of flavonoids, which are widely distributed in plants and exhibit diverse biological activities. Several related compounds have been identified and studied:

Comparison with Related Compounds

The compound shares structural similarities with:

  • 5,7-Dimethoxy-6-methyl-3-(4-hydroxybenzyl)chroman, a homoisoflavane identified in plant sources

  • 7-Hydroxy-5-methoxy-6-methyl-3-(4-hydroxybenzyl)chroman, another homoisoflavane

  • 4′,5-Dihydroxy-7-methoxy-8-methylflavan, a flavan identified in Dracaena species

  • 7-Hydroxy-5-methoxy-6,8-dimethylflavanone, a flavanone with an additional methyl group at position 8 and a carbonyl at position 4

Table 2: Comparison of 7-Hydroxy-5-methoxy-6-methylflavan with Related Flavonoids

CompoundMolecular FormulaKey Structural Differences
7-Hydroxy-5-methoxy-6-methylflavanC₁₇H₁₈O₃Base structure
5,7-Dimethoxy-6-methyl-3-(4-hydroxybenzyl)chromanC₁₉H₂₂O₄Additional methoxy at position 7, hydroxybenzyl at position 3
7-Hydroxy-5-methoxy-6,8-dimethylflavanoneC₁₈H₁₈O₄Additional methyl at position 8, carbonyl at position 4
5-Hydroxy-7-methoxy-6-methylflavoneC₁₇H₁₄O₄Double bond between positions 2-3, carbonyl at position 4

The structural relationships among these compounds suggest common biosynthetic pathways in plants that produce these specialized metabolites .

Property CategoryPredictionProbability (%)
Human Intestinal AbsorptionPositive98.86
Blood-Brain Barrier PenetrationNegative55.00
Human Oral BioavailabilityNegative68.57
Subcellular LocalizationMitochondria81.37
CYP3A4 SubstratePositive52.64
CYP3A4 InhibitionNegative81.42
CYP1A2 InhibitionPositive80.24
P-glycoprotein SubstrateNegative94.10
P-glycoprotein InhibitorNegative72.50
HepatotoxicityNegative67.15
CarcinogenicityNegative93.00
Reproductive ToxicityPositive84.44

These computational predictions suggest that 7-Hydroxy-5-methoxy-6-methylflavan may have high intestinal absorption but limited oral bioavailability. The compound is predicted to be a substrate for CYP3A4 (a major drug-metabolizing enzyme) and an inhibitor of CYP1A2, suggesting potential for drug interactions .

General Biological Activities of Methoxylated Flavones

While specific research on 7-Hydroxy-5-methoxy-6-methylflavan is limited, methoxylated flavones as a class have demonstrated several biological activities:

  • Antioxidant properties

  • Anti-inflammatory effects

  • Modulation of cholesterol metabolism

  • Potential effects on vascular health

  • Cytotoxic activities against certain cancer cell lines

Studies on related compounds suggest potential therapeutic applications. For instance, haemanthamine, isolated alongside similar flavonoids in Zephyranthes ajax, demonstrated significant cytotoxicity against several cancer cell lines, including human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), human mouth carcinoma (KB), human colon carcinoma (SW480), and human stomach gastric adenocarcinoma (AGS) .

TargetProbability (%)Relevance
DNA-(apurinic or apyrimidinic site) lyase98.37DNA repair
Transcription intermediary factor 1-alpha93.64Transcriptional regulation
Histone deacetylase 890.50Epigenetic regulation
Nuclear factor NF-kappa-B p105 subunit89.69Inflammation and immune response
Kruppel-like factor 587.97Cellular differentiation
LSD1/CoREST complex86.58Epigenetic regulation
Egl nine homolog 184.94Oxygen sensing
Glucose transporter84.71Cellular metabolism

Chemical Synthesis and Derivatives

Understanding the chemical synthesis of 7-Hydroxy-5-methoxy-6-methylflavan and its derivatives provides insights into structure-activity relationships and potential for developing analogues with enhanced properties.

Research on related compounds from dragon's blood resin has involved synthetic approaches. For example, the synthesis of dracorubin involved condensation of 7-benzyloxy-5-methoxy-6-methylflavan-4-ol with 7-hydroxy-5-methoxyflavan, followed by acetylation, debenzylation, and oxidation steps . While this specific synthesis doesn't directly involve 7-Hydroxy-5-methoxy-6-methylflavan, it demonstrates synthetic approaches that could be applied to creating derivatives of this compound.

Conformational Properties of Related Compounds

Studies on related compounds provide insights into potential conformational properties of 7-Hydroxy-5-methoxy-6-methylflavan. For instance, research on 7-hydroxy-5-methoxy-6,8-dimethylflavanone revealed statistical conformational disorder, with three conformations involving different orientations of the phenyl ring and two orientations of the fused heterocyclic ring .

This conformational behavior may have implications for biological activity, as the spatial arrangement of functional groups can significantly affect interactions with biological targets. The ability of related compounds to form strong intermolecular hydrogen bonds and π-stacking interactions suggests similar potential for 7-Hydroxy-5-methoxy-6-methylflavan .

Future Research Directions

Given the limited specific research on 7-Hydroxy-5-methoxy-6-methylflavan, several promising research directions emerge:

  • Comprehensive bioactivity profiling to identify potential therapeutic applications

  • Structure-activity relationship studies through synthesis of derivatives

  • Investigation of its role in the traditional medicinal properties of dragon's blood resin

  • Exploration of potential synergistic effects with other compounds in natural sources

  • Development of analytical methods for detecting and quantifying this compound in complex matrices

  • Pharmacokinetic studies to understand in vivo behavior and bioavailability

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